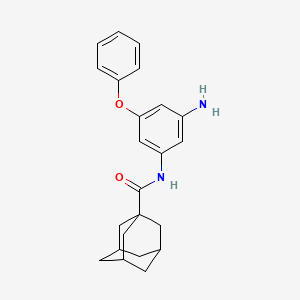
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide, also known as APPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the family of adamantane derivatives and has a unique chemical structure that makes it an interesting compound to study.
Wirkmechanismus
The mechanism of action of APAA is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, possibly through the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have neuroprotective effects, possibly through the regulation of oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using APAA in lab experiments is its potent antiviral and anticancer activity. It is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of APAA, including:
1. Investigating its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying its mechanism of action in more detail to optimize its use in various applications.
3. Developing new derivatives of APAA with improved activity and selectivity.
4. Exploring its potential use in combination with other drugs for the treatment of viral infections and cancer.
In conclusion, APAA is a synthetic compound with a unique chemical structure that has been extensively studied for its potential use in various scientific research applications. Its potent antiviral and anticancer activity, as well as its neuroprotective effects, make it an interesting compound to study. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesemethoden
The synthesis of APAA involves the reaction of 3-amino-5-phenoxyaniline with 1-adamantyl isocyanate in the presence of a catalyst. The reaction yields APAA as a white crystalline solid, which can be further purified using various techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide has been studied for its potential use in various scientific research applications, including as an antiviral, anticancer, and neuroprotective agent. It has been shown to have potent antiviral activity against a range of viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c24-18-9-19(11-21(10-18)27-20-4-2-1-3-5-20)25-22(26)23-12-15-6-16(13-23)8-17(7-15)14-23/h1-5,9-11,15-17H,6-8,12-14,24H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLKHXJQGRZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC(=C4)N)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5035989.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5035995.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5036002.png)
![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5036009.png)
![1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5036017.png)
![5-[1-(2-hydroxyethyl)-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036023.png)
![3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5036046.png)
![1-cyclopropyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5036052.png)

![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)
![1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)

![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)